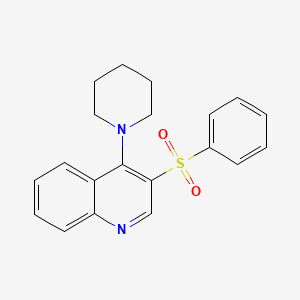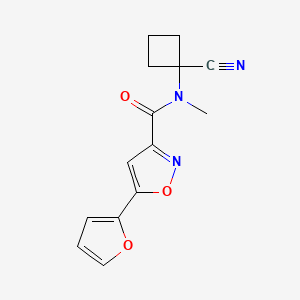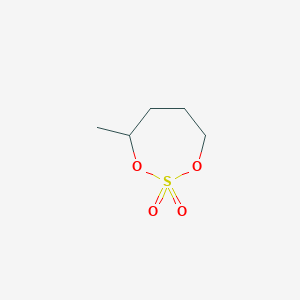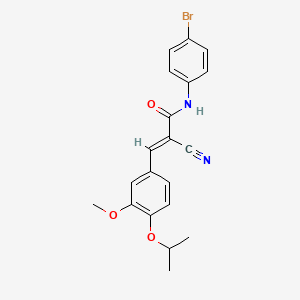
3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. Also known as BPIP, it is a quinoline derivative that has been synthesized using various methods.
作用機序
BPIP acts as a selective antagonist of the α7 nicotinic acetylcholine receptor by binding to the receptor and preventing the binding of acetylcholine. This results in a decrease in the activity of the receptor, which is involved in cognitive processes such as learning and memory. BPIP has also been found to inhibit the aggregation of amyloid-β peptides, which are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
BPIP has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models, particularly in tasks related to learning and memory. BPIP has also been found to inhibit the aggregation of amyloid-β peptides, which are involved in the development of Alzheimer's disease. Additionally, BPIP has been found to have anti-inflammatory effects, as it has been shown to reduce the production of pro-inflammatory cytokines in animal models.
実験室実験の利点と制限
BPIP has several advantages for lab experiments, including its selectivity for the α7 nicotinic acetylcholine receptor and its potential as a treatment for Alzheimer's disease. However, there are also limitations to using BPIP in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in experiments. Additionally, BPIP has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on BPIP. One area of research could focus on further investigating its potential as a treatment for Alzheimer's disease. Additionally, research could focus on improving the solubility of BPIP to make it easier to administer in experiments. Further studies could also be conducted to investigate the safety and efficacy of BPIP in humans. Finally, research could focus on developing new derivatives of BPIP to improve its selectivity and effectiveness as a research tool.
合成法
BPIP can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and the Friedländer synthesis. The Pd-catalyzed Suzuki-Miyaura cross-coupling reaction is the most common method used for synthesizing BPIP. This method involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
科学的研究の応用
BPIP has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. BPIP has also been found to have potential as a treatment for Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
特性
IUPAC Name |
3-(benzenesulfonyl)-4-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c23-25(24,16-9-3-1-4-10-16)19-15-21-18-12-6-5-11-17(18)20(19)22-13-7-2-8-14-22/h1,3-6,9-12,15H,2,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQPYNBRMATVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine](/img/structure/B2589000.png)




![N-(2,6-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589010.png)


![Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate](/img/structure/B2589016.png)
![5-[1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide](/img/no-structure.png)